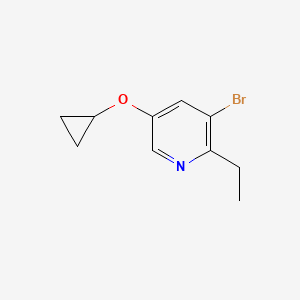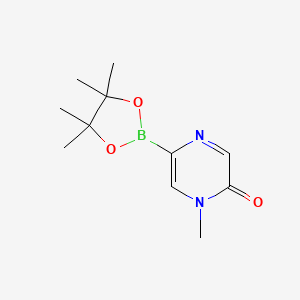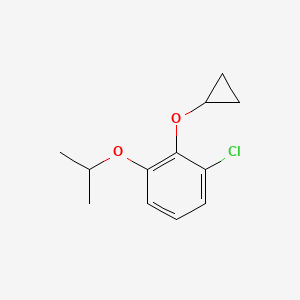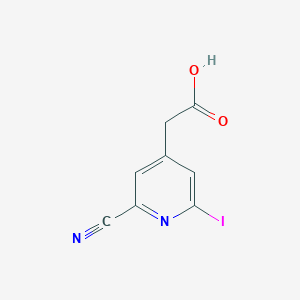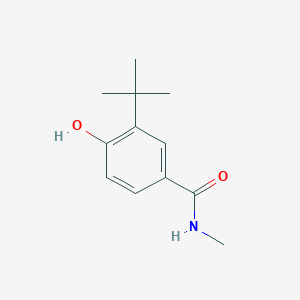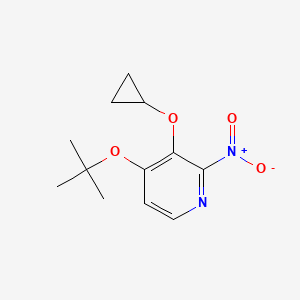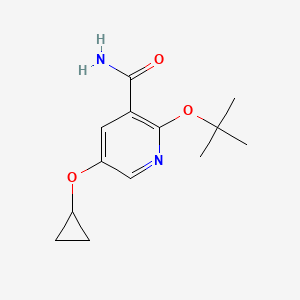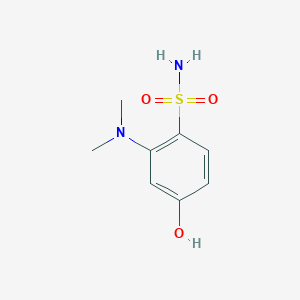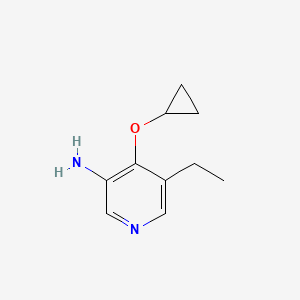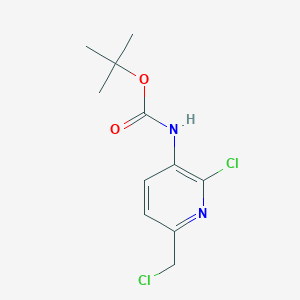
4-Cyclopropoxy-3-ethyl-2-(methylthio)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE is a chemical compound with the molecular formula C11H15NOS and a molecular weight of 209.31 g/mol It is known for its unique structure, which includes a cyclopropoxy group, an ethyl group, and a methylsulfanyl group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE typically involves the use of cyclopropyl alcohol, ethyl bromide, and methylthiol as starting materials. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact. Industrial production methods often include purification steps such as distillation or recrystallization to ensure the compound meets the required specifications .
Analyse Chemischer Reaktionen
Types of Reactions
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or a sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions, such as temperature and solvent, are chosen based on the desired transformation and the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce new functional groups into the pyridine ring .
Wissenschaftliche Forschungsanwendungen
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of 4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFANYL)PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that depend on its chemical structure and functional groups. For example, the methylsulfanyl group may interact with thiol-containing enzymes, while the pyridine ring can participate in π-π interactions with aromatic residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLTHIO)PYRIDINE: Similar in structure but with a different sulfur-containing group.
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFONYL)PYRIDINE: Contains a sulfonyl group instead of a sulfanyl group.
4-CYCLOPROPOXY-3-ETHYL-2-(METHYLSULFOXIDE)PYRIDINE: Contains a sulfoxide group instead of a sulfanyl group.
Uniqueness
The presence of the cyclopropoxy group adds strain and reactivity, while the methylsulfanyl group provides opportunities for further chemical modifications .
Eigenschaften
Molekularformel |
C11H15NOS |
|---|---|
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
4-cyclopropyloxy-3-ethyl-2-methylsulfanylpyridine |
InChI |
InChI=1S/C11H15NOS/c1-3-9-10(13-8-4-5-8)6-7-12-11(9)14-2/h6-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
HQOJHLTVASXRDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CN=C1SC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


